molecular formula C16H30O6S B14614367 Diethyl 2-(octane-1-sulfonyl)butanedioate CAS No. 60713-25-9

Diethyl 2-(octane-1-sulfonyl)butanedioate

Cat. No.: B14614367
CAS No.: 60713-25-9
M. Wt: 350.5 g/mol
InChI Key: POMOHNAADQWSTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 2-(octane-1-sulfonyl)butanedioate is an organic compound that belongs to the class of esters It is characterized by the presence of a sulfonyl group attached to an octane chain and a butanedioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-(octane-1-sulfonyl)butanedioate typically involves the esterification of butanedioic acid with ethanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous reactors. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. The sulfonation step can be integrated into the production line to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(octane-1-sulfonyl)butanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl 2-(octane-1-sulfonyl)butanedioate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of diethyl 2-(octane-1-sulfonyl)butanedioate involves its interaction with molecular targets through its sulfonyl and ester groups. These interactions can lead to various biochemical effects, such as enzyme inhibition or activation. The compound may also participate in metabolic pathways, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2-(octane-1-sulfonyl)butanedioate is unique due to the combination of the sulfonyl group and the ester functionality. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to its similar compounds .

Properties

CAS No.

60713-25-9

Molecular Formula

C16H30O6S

Molecular Weight

350.5 g/mol

IUPAC Name

diethyl 2-octylsulfonylbutanedioate

InChI

InChI=1S/C16H30O6S/c1-4-7-8-9-10-11-12-23(19,20)14(16(18)22-6-3)13-15(17)21-5-2/h14H,4-13H2,1-3H3

InChI Key

POMOHNAADQWSTM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCS(=O)(=O)C(CC(=O)OCC)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.